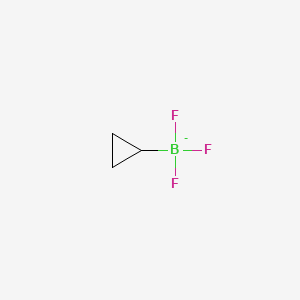

Cyclopropyltrifluoroborate

説明

Evolution and Significance of Organotrifluoroborates in Organic Synthesis

Over the past two decades, organotrifluoroborates have transitioned from being mere chemical curiosities to indispensable reagents in the field of organic synthesis. acs.org Their rise to prominence is largely due to their superior stability compared to their predecessors, boronic acids. nih.gov Boronic acids, while widely used, are tricoordinate species with an empty p-orbital on the boron atom, making them susceptible to undesirable side reactions and degradation. nih.govnih.gov

Organotrifluoroborates, specifically potassium organotrifluoroborate salts, are tetracoordinate, which masks the inherent reactivity of the carbon-boron bond. nih.govresearchgate.net This structural feature makes them exceptionally stable to air and moisture, allowing for easier handling, storage, and purification. acs.orgnih.gov They are often crystalline solids and can be carried through multiple synthetic steps without degradation, a significant advantage over the often unstable boronic acids. acs.orgnih.gov

Their primary application is as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govchemicalbook.com In these reactions, they serve as stable, slow-release sources of the corresponding boronic acid in situ, which can lead to higher efficiency and the need for only stoichiometric amounts of the reagent. acs.org The development of organotrifluoroborates has expanded the scope of cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide variety of substrates, including those that were previously challenging. acs.orgnih.gov

Unique Reactivity Profile of Cyclopropyl (B3062369) Boronates

The cyclopropyl group possesses a unique set of electronic and structural properties that distinguish it from other alkyl groups. fiveable.me Its three-membered ring structure results in significant angle strain, with C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. fiveable.me This strain endows the C-C bonds with a higher p-character, giving them partial double-bond characteristics. fiveable.meresearchgate.net

This "unsaturated" nature of the cyclopropane (B1198618) ring makes cyclopropyl boronates, such as boronic acids and their ester derivatives, more reactive in transition-metal-catalyzed cross-coupling reactions compared to other saturated alkyl boron compounds. researchgate.net The enhanced reactivity facilitates the transfer of the cyclopropyl group in reactions like the Suzuki-Miyaura coupling. researchgate.net

The synthesis of cyclopropyl boronates can be achieved through various methods, including the rhodium-catalyzed asymmetric hydroboration of cyclopropenes, which can produce optically active cyclopropyl boronates. organic-chemistry.org Another approach involves the cyclopropanation of vinylboronates. thieme-connect.com These synthetic routes provide access to a diverse range of cyclopropyl boronate building blocks for further chemical transformations. organic-chemistry.orgthieme-connect.com

Overview of Cyclopropyltrifluoroborate as a Nucleophilic Reagent

Potassium this compound has emerged as a particularly valuable and versatile nucleophilic reagent for introducing the cyclopropyl moiety onto various molecular scaffolds. nih.govguidechem.com As a member of the organotrifluoroborate family, it is an air- and moisture-stable, crystalline solid that is easy to handle and store. thieme-connect.comguidechem.com It is frequently used as a superior surrogate for the more sensitive cyclopropylboronic acid. chemicalbook.comsigmaaldrich.com

Its primary utility is demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it effectively couples with a range of aryl and heteroaryl halides (chlorides and bromides) to form arylcyclopropanes. nih.govalfa-industry.comunl.pt Furthermore, it has been successfully employed in copper-catalyzed Chan-Lam reactions for the O-cyclopropylation of phenols and N-cyclopropylation of specific azaheterocycles. nih.gov These reactions provide direct and convenient methods for synthesizing cyclopropyl ethers and N-cyclopropyl compounds, which are important structures in medicinal chemistry. nih.gov The stability and reliable reactivity of potassium this compound make it a key reagent for constructing these valuable chemical linkages. nih.govthieme-connect.com

Table 1: Physical and Chemical Properties of Potassium this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₃H₄BF₃K | guidechem.comsigmaaldrich.com |

| CAS Number | 1065010-87-8 | guidechem.comsigmaaldrich.comnih.gov |

| Molecular Weight | 147.98 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder/crystalline solid | guidechem.comsigmaaldrich.comalfa-industry.com |

| Melting Point | 348-350 °C | sigmaaldrich.comalfa-industry.com |

| Solubility | Soluble in polar solvents like water and methanol. | guidechem.com |

Table 2: Selected Examples of Cross-Coupling Reactions with Potassium this compound

| Coupling Partner | Catalyst/Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 4-Phenylphenol | Cu(OAc)₂, 1,10-phenanthroline (B135089), O₂ (1 atm), CH₂Cl₂ | 4-Cyclopropoxy-1,1'-biphenyl | 84% | nih.gov |

| 6-Chloropurine | Pd(OAc)₂, di(1-adamantyl)-n-butyl-phosphine (n-BuPAd₂) | 6-Cyclopropylpurine | Good | nih.gov |

| Aryl Bromides | Pd(PPh₃)₄, K₃PO₄·3H₂O, Toluene/Water | Arylcyclopropanes | Good | alfa-industry.com |

| Benzyl (B1604629) Chlorides | Pd catalyst system | Benzylcyclopropanes | Moderate to Good | researchgate.net |

Historical Context of Cyclopropyl Group Introduction in Chemical Synthesis

The journey of the cyclopropyl group in chemistry began in the 1880s with the first synthesis of a cyclopropane derivative by William Henry Perkin. acs.orgwiley-vch.de For a considerable time, cyclopropanes were viewed as laboratory curiosities, primarily of interest for their unusual bonding and high ring strain. acs.orgwiley-vch.de It wasn't until the 1960s and 1970s that their potential as versatile building blocks in organic synthesis began to be systematically explored. wiley-vch.de

The incorporation of the cyclopropyl group has become a significant strategy in medicinal chemistry and drug discovery. fiveable.meunl.ptscientificupdate.com This small carbocycle is now recognized as a "bioisostere" for other groups, such as vinyl or isopropyl moieties, and is often used to fine-tune a molecule's properties. unl.ptscientificupdate.com The introduction of a cyclopropyl ring can lead to improved metabolic stability, enhanced potency, and better pharmacokinetic profiles by locking a molecule into its bioactive conformation. unl.ptnih.gov The prevalence of this motif is evident in the number of FDA-approved drugs containing a cyclopropyl group, which has grown significantly in the last decade. nih.govscientificupdate.com This historical evolution from a chemical novelty to a key component in pharmaceuticals underscores the enduring importance of the cyclopropyl group in chemical synthesis. acs.orgscientificupdate.com

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (2,4-dinitrophenyl)hydrazine |

| 1,1,0-phenanthroline |

| 1,3-Dicyclopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| 2-Hydroxybenzimidazole |

| 4-Cyclopropoxy-1,1'-biphenyl |

| 4-Phenylphenol |

| 6-Chloropurine |

| 6-Cyclopropylpurine |

| Benzyl Chloride |

| Boronic acid |

| Copper(II) acetate (B1210297) (Cu(OAc)₂) |

| Cyclopentyl methyl ether (CPME) |

| Cyclopropane |

| Cyclopropylboronic acid |

| di(1-adamantyl)-n-butyl-phosphine (n-BuPAd₂) |

| Isopropyl |

| Methanol |

| Palladium(II) acetate (Pd(OAc)₂) |

| Potassium this compound |

| Potassium phosphate (B84403) (K₃PO₄) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Toluene |

| Vinyl |

| Water |

Structure

2D Structure

特性

分子式 |

C3H5BF3- |

|---|---|

分子量 |

108.88 g/mol |

IUPAC名 |

cyclopropyl(trifluoro)boranuide |

InChI |

InChI=1S/C3H5BF3/c5-4(6,7)3-1-2-3/h3H,1-2H2/q-1 |

InChIキー |

LNRKQGKIYKWOEH-UHFFFAOYSA-N |

正規SMILES |

[B-](C1CC1)(F)(F)F |

製品の起源 |

United States |

Synthetic Methodologies for Cyclopropyltrifluoroborate Derivatives

Direct Synthetic Routes to Potassium Cyclopropyltrifluoroborate

Direct synthesis of potassium this compound and its derivatives can be achieved through several primary methods, which typically involve the formation of a cyclopropyl-boron bond followed by conversion to the trifluoroborate salt.

One established route involves the cyclopropanation of alkenylboronic acids or their corresponding boronate esters. nih.gov This method builds the cyclopropane (B1198618) ring directly onto a molecule that already contains the boron moiety. For instance, stereodefined cyclopropyltrifluoroborates have been prepared from alkenylboronic acids by first generating pinacol (B44631) boronates in situ. These intermediates are then treated with diazomethane in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), to form the cyclopropane ring. Subsequent treatment with potassium hydrogen fluoride (KHF₂) yields the desired this compound salt. nih.gov This sequence allows for the retention of the cyclopropane's stereochemistry during subsequent cross-coupling reactions. nih.gov

The hydroboration of cyclopropenes presents another direct pathway to cyclopropyl (B3062369) boron compounds. nih.gov This method involves the addition of a boron-hydride bond across the double bond of a cyclopropene ring. Rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes has been shown to produce 2,2-disubstituted cyclopropyl boronates with high levels of diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov Similarly, copper(I)-catalyzed enantioselective hydroboration of cyclopropene derivatives provides chiral cyclopropylboronates with excellent enantioselectivities. rsc.org The resulting boronate esters can then be converted to the corresponding trifluoroborate salts.

Transmetalation from other organometallic compounds, such as cyclopropylzinc reagents, is a viable synthetic strategy. nih.govnih.gov This process involves the transfer of the cyclopropyl group from a more electropositive metal (zinc) to boron. This approach is particularly useful for creating substituted cyclopropyltrifluoroborates. For example, 1,2,3-syn-cis-substituted potassium cyclopropyltrifluoroborates have been synthesized from allylic alcohols using a gem-dizinc carbenoid and trimethyl borate, followed by the addition of KHF₂. nih.gov

The most common and straightforward method for preparing potassium this compound is the reaction of the corresponding cyclopropylboronic acid with potassium hydrogen fluoride (KHF₂). nih.govresearchgate.net This reaction is typically performed in a solvent like methanol and water. nih.govorgsyn.org The boronic acid is dissolved in methanol, and an aqueous solution of KHF₂ is added, leading to the formation of the stable trifluoroborate salt. nih.govorgsyn.org This method is widely applicable for converting various organoboron precursors into their corresponding organotrifluoroborate salts. researchgate.netorgsyn.org The resulting potassium this compound is an air- and moisture-stable solid that is easier to handle and store over long periods compared to the parent boronic acid. nih.govnih.gov

| Starting Material | Key Reagents | Product | Reference |

| Alkenylboronic acid pinacol ester | CH₂N₂, Pd(OAc)₂, KHF₂ | Potassium this compound | nih.gov |

| 3,3-disubstituted cyclopropenes | Pinacolborane, Rh-catalyst, KHF₂ | Potassium 2,2-disubstituted this compound | organic-chemistry.orgnih.gov |

| Allylic alcohols | gem-dizinc carbenoid, B(OMe)₃, KHF₂ | Potassium 1,2,3-substituted this compound | nih.gov |

| Cyclopropylboronic acid | KHF₂ | Potassium this compound | nih.govnih.gov |

Scalable and Multigram Synthesis Approaches

The development of scalable synthetic protocols is crucial for the practical application of cyclopropyltrifluoroborates in areas like drug development. A convenient approach for the multigram synthesis of functionalized 1,2-disubstituted cyclopropyltrifluoroborates has been developed. acs.org This method is based on the palladium(II)- or copper(I)-catalyzed reaction of vinyltrifluoroborate with diazo compounds. Optimized protocols have been established that allow for the preparation of the target products as pure diastereomers on a multigram scale. acs.org For example, a ruthenium-catalyzed cyclopropanation of potassium vinyltrifluoroborate was successfully performed on a 50-gram scale, demonstrating the viability of these methods for large-scale production. acs.org

Stereoselective and Enantioselective Synthesis of Cyclopropyltrifluoroborates

Controlling the stereochemistry of the cyclopropane ring is of significant interest, leading to the development of stereoselective and enantioselective synthetic methods.

One successful strategy involves the enantioselective cyclopropanation of a suitable vinylboronate, followed by stereospecific cross-coupling of the resulting cyclopropyl boronate. acs.org A ruthenium-catalyzed process has been reported for the enantioselective synthesis of trans-1,2-disubstituted cyclopropanes, which can be readily converted to their trifluoroborate forms. acs.org

Copper-catalyzed reactions have also been employed to achieve high levels of stereocontrol. A copper(I)-bisoxazoline complex has been used to catalyze the enantioselective cyclopropanation of trans-alkenyl boronates with trifluorodiazoethane. acs.orgnih.gov This transformation yields 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high diastereoselectivity (up to 95:5 dr) and enantioselectivity (up to 97:3 er). nih.gov The reaction conditions were optimized to use 5 mol % of [Cu(NCMe)₄]PF₆ and a tBuBOX ligand, resulting in good yields and high stereocontrol. acs.org

Furthermore, rhodium-catalyzed asymmetric hydroboration of cyclopropenes provides a powerful method for synthesizing optically active cyclopropyl boronates. organic-chemistry.orgnih.gov By using chiral phosphine (B1218219) ligands such as BINAP or Tol-BINAP, 2,2-disubstituted cyclopropyl boronates can be obtained with high diastereo- and enantioselectivity. organic-chemistry.org These chiral boronates are valuable intermediates that can be converted to trifluoroborates and used in subsequent stereospecific reactions. organic-chemistry.orgnih.gov

| Catalyst System | Reaction Type | Substrate | Stereoselectivity Outcome | Reference |

| Copper(I)-tBuBOX | Cyclopropanation | (E)-alkenyl boronate | High dr (up to 95:5), high er (up to 97:3) | acs.orgnih.gov |

| Rhodium-(R)-BINAP | Hydroboration | 3,3-disubstituted cyclopropene | High diastereo- and enantioselectivity | organic-chemistry.orgnih.gov |

| Ruthenium-based catalyst | Cyclopropanation | Potassium vinyltrifluoroborate | High enantioselectivity | acs.org |

Synthesis from Chiral Boronates

The use of pre-existing chiral boronates is a direct strategy for obtaining enantioenriched cyclopropyl boron reagents. These reagents can then be converted to the corresponding trifluoroborate salts. This approach leverages the well-established chemistry of boronic esters and their ability to undergo stereospecific transformations. The stereochemical information embedded in the chiral boronate is transferred to the cyclopropyl product, allowing for the synthesis of optically active cyclopropanes. nih.gov

One established method involves the cyclopropanation of alkenylboronic acids or their corresponding boronate esters. nih.gov For instance, stereodefined cyclopropyltrifluoroborates can be prepared from alkenylboronic acids through a sequence that involves the in-situ generation of pinacol boronates. These intermediates are then treated with diazomethane in the presence of a palladium catalyst, such as palladium(II) acetate, to form the cyclopropyl boronate. Subsequent treatment with potassium hydrogen fluoride (KHF₂) affords the desired this compound salt. nih.gov The key advantage of this method is that the configuration of the cyclopropane stereocenters is retained throughout the process, including in subsequent cross-coupling reactions. nih.gov

The transformation of the carbon-boron bond in chiral secondary boronic esters into various other functional groups can proceed with high levels of stereocontrol. By treating a chiral secondary boronic ester with an aryllithium reagent, an intermediate boron-ate complex is formed. This complex acts as a chiral nucleophile, reacting with a range of electrophiles with inversion of stereochemistry, enabling the formation of C-C bonds with high enantiospecificity. bris.ac.uk This principle underscores the utility of chiral boronates as precursors to stereochemically defined structures.

Table 1: Representative Transformation via Chiral Boronates

| Starting Material | Reagents | Product | Key Feature |

| Alkenylboronic acid | 1. Pinacol, 2. CH₂N₂, Pd(OAc)₂ 3. KHF₂ | Potassium this compound | Stereodefined synthesis with retention of configuration nih.gov |

| Chiral Secondary Boronic Ester | 1. ArLi, 2. Electrophile (E+) | Chiral functionalized product | Inversion of stereochemistry at the carbon-boron center bris.ac.uk |

Catalytic Asymmetric Hydroboration

Catalytic asymmetric hydroboration (CAHB) of cyclopropenes and related unsaturated systems has emerged as a powerful method for generating enantioenriched cyclopropyl boron reagents. nih.govnih.gov This strategy involves the addition of a boron-hydrogen bond across a double bond, catalyzed by a chiral transition metal complex, typically rhodium-based. The facial selectivity of the hydroboration is controlled by the chiral ligand, leading to the formation of optically active cyclopropylboronates. nih.govku.edu

A notable application of this method is the rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes. This reaction produces 2,2-disubstituted cyclopropyl boronates with high levels of both diastereo- and enantioselectivity. nih.gov The presence of directing groups, such as esters or alkoxymethyl substituents on the cyclopropene substrate, has been shown to be crucial for achieving high enantiomeric induction. nih.gov These resulting chiral cyclopropylboronic derivatives are competent partners in Suzuki cross-coupling reactions, enabling the synthesis of optically active aryl- and vinylcyclopropanes. nih.gov

The scope of CAHB extends to various alkene substrates. For example, oxime-directed CAHB of alkyl-substituted methylidene and trisubstituted alkenes using pinacolborane affords chiral tertiary boronic esters with good yields and high enantiomeric ratios. nih.gov Similarly, the rhodium-catalyzed asymmetric hydroboration of α-arylenamides can produce α-amino tertiary boronic esters with excellent enantioselectivities. nih.gov These methods provide versatile chiral organoboronates that can be subsequently converted to cyclopropyltrifluoroborates or other valuable derivatives. nih.gov

Table 2: Catalytic Asymmetric Hydroboration for Chiral Boronates

| Substrate | Catalyst System | Product Type | Enantioselectivity (ee/er) |

| 3,3-Disubstituted Cyclopropenes | Rhodium complex | 2,2-Disubstituted Cyclopropyl Boronates | High nih.gov |

| Prochiral 1-Arylcycloprop-2-ene-1-carboxylic Acid Derivatives | Rhodium(I) complex | Enantioenriched Cyclopropylboronates | High ku.edu |

| α-Arylenamides | Rhodium / BI-DIME ligand | α-Amino Tertiary Boronic Esters | Up to 99% ee nih.gov |

| Alkyl-substituted Methylidene Oximes | Rhodium complex | Chiral Tertiary Boronic Esters | Up to 96:4 er nih.gov |

Ru-Catalyzed Cyclopropanation for Enantiopure Building Blocks

Ruthenium-catalyzed enantioselective cyclopropanation provides an alternative and efficient route to chiral cyclopropyl compounds that can serve as precursors to cyclopropyltrifluoroborates. This method typically involves the reaction of an alkene with a diazo compound in the presence of a chiral ruthenium catalyst.

A practical and efficient synthesis of trans-disubstituted cyclopropyl trifluoroborate salts has been developed through the Ru-catalyzed enantioselective cyclopropanation of potassium vinyltrifluoroborate. acs.org This process allows for the direct installation of the trifluoroborate moiety during the key cyclopropanation step. The reaction can be performed on a significant scale starting from commercially available materials, highlighting its utility for producing enantiopure building blocks for synthetic chemists. acs.org The resulting cyclopropyl boronate product can then be used in cross-coupling reactions to access a variety of trans-1,2-disubstituted cyclopropanes. acs.org

Various chiral ruthenium complexes have been shown to be effective for asymmetric cyclopropanation. Chiral bowl-shaped diruthenium(II,III) tetracarboxylate catalysts, for example, have been evaluated in reactions with donor/acceptor carbenes derived from aryldiazoacetates, achieving up to 94% enantiomeric excess (ee). nih.gov Chiral ruthenium-porphyrin complexes are also potent catalysts, facilitating the asymmetric addition of diazomethylphosphonates to styrenes to give trans-cyclopropylphosphonates with high yields and ee's up to 92%. researchgate.net These catalysts demonstrate high diastereoselectivity and enantioselectivity across a range of substrates, making them valuable tools for constructing complex chiral cyclopropanes. nih.govresearchgate.net

Table 3: Ru-Catalyzed Enantioselective Cyclopropanation

| Alkene Substrate | Diazo Reagent | Catalyst Type | Product | Enantioselectivity (ee) |

| Potassium vinyltrifluoroborate | N/A | Ruthenium complex | trans-Disubstituted Cyclopropyl Trifluoroborate | High (99:1 er after crystallization) acs.org |

| Styrene | Aryldiazoacetate | Diruthenium(II,III) tetracarboxylate | Functionalized Cyclopropane | Up to 94% nih.gov |

| Styrene Derivatives | Diisopropyl diazomethylphosphonate | Chiral Ruthenium Porphyrin | trans-Cyclopropylphosphonate | Up to 92% researchgate.net |

| 1,3-Diene Derivatives | tert-Butyl 2-cyano-2-diazoacetate | Chiral Ruthenium Porphyrin | Substituted Vinylcyclopropane | Up to 95% rsc.org |

Diastereoselective Pathways via Zinc-Boron Exchange

A highly diastereoselective synthesis of 1,2,3-substituted potassium cyclopropyl trifluoroborates has been achieved through a pathway involving an unusual zinc-boron exchange. thieme-connect.comdntb.gov.ua This methodology provides access to densely functionalized cyclopropanes with excellent stereocontrol over three contiguous stereocenters. researchgate.net

The resulting potassium cyclopropyl trifluoroborates are valuable intermediates that can participate in Suzuki-Miyaura cross-coupling reactions to yield 1,2,3-functionalized cyclopropanes. thieme-connect.com This pathway demonstrates the power of combining organozinc chemistry with boron chemistry to construct complex, stereochemically defined building blocks.

Table 4: Diastereoselective Synthesis via Zinc-Boron Exchange

| Step | Reagents | Intermediate/Product | Key Outcome |

| 1. Cyclopropanation | Allylic alcohol, gem-dizinc carbenoid | Chiral cyclopropylzinc derivative | Establishes three contiguous stereogenic centers researchgate.net |

| 2. Zinc-Boron Exchange | Trimethyl borate | Cyclopropyl borate | Stereospecific replacement of zinc with boron nih.gov |

| 3. Fluorination | KHF₂ | 1,2,3-syn-cis-Substituted Potassium Cyclopropyl Trifluoroborate | Formation of stable trifluoroborate salt thieme-connect.com |

Reactivity and Reaction Mechanisms of Cyclopropyltrifluoroborate

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Potassium cyclopropyltrifluoroborate has proven to be an effective nucleophilic partner in these reactions, coupling with a wide range of electrophiles.

The palladium-catalyzed Suzuki-Miyaura reaction can be effectively utilized for the cyclopropanation of various organic halides and related electrophiles using potassium this compound. nih.gov This method is advantageous due to the air and moisture stability of the organotrifluoroborate salt, which makes it easier to handle compared to the corresponding boronic acid. organic-chemistry.org

Potassium this compound undergoes efficient Suzuki-Miyaura cross-coupling with both aryl bromides and the less reactive but more readily available aryl chlorides. nih.govresearchgate.net The reaction with aryl chlorides often requires more specialized catalyst systems to overcome the challenging oxidative addition step. nih.gov

For the coupling with aryl chlorides, a catalyst system of palladium acetate (B1210297) (Pd(OAc)₂) with a sterically demanding, electron-rich phosphine (B1218219) ligand such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) has been found to be effective. nih.gov The reaction tolerates a variety of functional groups on the aryl chloride, including ketones, nitriles, and esters. nih.gov Electron-rich, electron-poor, and hindered aryl chlorides all participate in the coupling in moderate to excellent yields. nih.govresearchgate.net

Stereospecific potassium cyclopropyl (B3062369) trifluoroborates have been shown to undergo palladium-catalyzed cross-coupling with aryl bromides with retention of configuration, providing a valuable method for the synthesis of enantiomerically pure cyclopropanes. nih.govfigshare.com

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroanisole | 3% Pd(OAc)₂, 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 75 | nih.gov |

| 4-Chlorobenzonitrile | 3% Pd(OAc)₂, 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 85 | nih.gov |

| 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | Reflux | Good | nih.gov |

The Suzuki-Miyaura coupling of potassium this compound has been successfully extended to heteroaryl chlorides and bromides. nih.govnih.gov This provides a direct route to cyclopropyl-substituted heterocycles, which are important structural motifs in medicinal chemistry.

For heteroaryl chlorides, a catalyst system composed of Pd(OAc)₂ and n-BuPAd₂ in the presence of cesium carbonate (Cs₂CO₃) has been shown to be effective. nih.gov This methodology is compatible with a range of heteroaryl chlorides, including those containing nitrogen heterocycles that can sometimes deactivate the palladium catalyst. nih.govorganic-chemistry.org For instance, 2-chloroquinoline (B121035) and 2-chloroquinoxaline (B48734) have been successfully coupled. nih.govorganic-chemistry.org

| Heteroaryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Chloro-2-methoxypyridine | 2% Pd(OAc)₂, 3% n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 85 | nih.gov |

| 2-Chloroquinoline | 2% Pd(OAc)₂, 3% n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 78 | nih.gov |

| 2-Chloroquinoxaline | 2% Pd(OAc)₂, 3% n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 75 | nih.gov |

In addition to carbon-halogen bond activation, the Suzuki-Miyaura coupling can be achieved through the activation of carbon-oxygen bonds. Potassium this compound has been successfully coupled with aryl and heteroaryl mesylates, which are derived from phenols. nih.govacs.org This C–O activation strategy provides an alternative to the use of aryl halides. The reaction proceeds in high yield with both electron-rich and electron-deficient aryl mesylates, and has also been extended to heteroaryl mesylates. nih.gov

| Aryl Mesylate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxyphenyl mesylate | Pd(OAc)₂/CM-phos | K₃PO₄ | Toluene/H₂O | 110 | High | acs.org |

| Quinolin-8-yl mesylate | Pd(OAc)₂/CM-phos | K₃PO₄ | Toluene/H₂O | 110 | 94 | nih.gov |

The formation of C(sp³)–C(sp³) bonds via cross-coupling reactions is a significant challenge in organic synthesis. However, efficient Suzuki-Miyaura conditions have been developed for the coupling of potassium this compound with sp³-hybridized electrophiles such as benzyl (B1604629) chlorides. nih.govresearchgate.netsigmaaldrich.com

A catalyst system of Pd₂(dba)₃ and RuPhos has been shown to be effective for the coupling of potassium this compound with a variety of benzyl chlorides, including those with both electron-donating and electron-withdrawing substituents. nih.gov This method provides a direct route to benzyl-substituted cyclopropanes. researchgate.net

| Benzyl Chloride | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl chloride | Pd₂(dba)₃/RuPhos | K₂CO₃ | Toluene/H₂O (19:1) | 120 | 57 | nih.gov |

| 4-Methoxybenzyl chloride | Pd₂(dba)₃/RuPhos | K₂CO₃ | Toluene/H₂O (19:1) | 120 | 77 | nih.gov |

| 4-Cyanobenzyl chloride | Pd₂(dba)₃/RuPhos | K₂CO₃ | Toluene/H₂O (19:1) | 120 | 65 | nih.gov |

The transmetalation step is a key part of the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium center. youtube.com The precise mechanism of this step, particularly for organotrifluoroborates, has been a subject of study.

For Suzuki-Miyaura reactions in general, two main pathways for transmetalation are often considered: one involving the reaction of a palladium halide complex with a boronate species formed by the action of a base on the organoboron compound, and another involving the reaction of a palladium hydroxo complex with the neutral organoboron compound. nih.gov Recent studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the palladium hydroxo complex reacting with the boronic acid (formed from the hydrolysis of the trifluoroborate) is the more likely route. nih.gov

It has been proposed that the Suzuki-Miyaura reactions of organotrifluoroborates proceed through the free boronic acid after hydrolysis. nih.gov Computational studies have also been employed to investigate the energetics of different proposed transmetalation pathways, with some results supporting a lower energy barrier for a mechanism proceeding through a boronate intermediate. umn.edu The ability to detect and characterize pre-transmetalation intermediates has provided further insight into the transfer of the organic moiety from boron to palladium. illinois.edu

Other Metal-Catalyzed Cross-Couplings

Negishi Cross-Coupling with Cyclopropyl Grignard Reagents (derived from this compound precursors)

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. dntb.gov.uanih.gov The versatility of this reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. dntb.gov.ua While potassium this compound is more commonly associated with Suzuki-Miyaura couplings, its precursors can be channeled towards the synthesis of organozinc reagents required for Negishi couplings.

The general mechanism for the Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species. nih.govnih.gov The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate (R¹-Pd-X). nih.govnih.gov

Transmetalation: The organozinc reagent (R²-Zn-X') transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) species (R¹-Pd-R²). nih.govnih.gov

Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product (R¹-R²), regenerating the palladium(0) catalyst which re-enters the catalytic cycle. nih.govnih.gov

Organozinc reagents are typically prepared via transmetalation from the corresponding organolithium or Grignard reagents. For instance, a cyclopropyl Grignard reagent (c-C₃H₅MgBr), which can be formed from cyclopropyl bromide, can be treated with a zinc halide like zinc chloride (ZnCl₂) to generate the required cyclopropylzinc reagent for the Negishi coupling. While potassium this compound is a stable, solid reagent, its synthetic precursors could be used to generate the necessary Grignard and subsequently the organozinc reagents.

Chan-Lam Type Coupling Reactions

A scalable Chan-Lam cyclopropylation reaction using potassium this compound has been developed to create cyclopropane-heteroatom linkages, which are common in medicinal chemistry. nih.govnih.govnih.govrsc.org This method provides a significant advantage over existing synthetic routes by offering an operationally convenient and strategic approach to synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives. nih.govresearchgate.net

Copper-Catalyzed O-Cyclopropylation of Phenols

The Chan-Lam protocol facilitates the O-cyclopropylation of a wide range of phenol (B47542) nucleophiles. nih.govnih.govnih.gov The reaction is catalyzed by a simple copper(II) precatalyst, such as copper(II) acetate (Cu(OAc)₂), in the presence of a ligand like 1,10-phenanthroline (B135089). nih.govnih.govnih.gov The process uses one atmosphere of oxygen (O₂) as the terminal oxidant. nih.govnih.govnih.gov This method demonstrates broad functional group tolerance, allowing for the smooth coupling of potassium this compound with structurally diverse phenols in good to high yields. nih.govnih.gov Even phenols containing halides, ethers, esters, and other heterocycles are well-tolerated. nih.gov

Table 1: Selected Examples of Copper-Catalyzed O-Cyclopropylation of Phenols

| Phenol Substrate | Product | Yield (%) |

|---|---|---|

| p-phenyl phenol | 4-cyclopropoxy-1,1'-biphenyl | 81 |

| 4-tert-butylphenol | 1-tert-butyl-4-cyclopropoxybenzene | 85 |

| 4-bromophenol | 1-bromo-4-cyclopropoxybenzene | 75 |

| Methyl 4-hydroxybenzoate | Methyl 4-cyclopropoxybenzoate | 91 |

Copper-Catalyzed N-Cyclopropylation of Azaheterocycles (e.g., 2-Pyridones, 2-Hydroxybenzimidazoles, 2-Aminopyridines)

The same copper-catalyzed Chan-Lam methodology is also effective for the N-cyclopropylation of specific azaheterocycles. nih.govnih.govnih.gov Nucleophiles such as 2-pyridones, 2-hydroxybenzimidazoles, and 2-aminopyridines undergo efficient N-cyclopropylation under conditions similar to those used for phenols. nih.govnih.govnih.gov The reaction employs Cu(OAc)₂ as the catalyst, 1,10-phenanthroline as the ligand, and O₂ as the oxidant, providing good to high yields of the N-cyclopropylated products. nih.govnih.govnih.gov

Table 2: Selected Examples of Copper-Catalyzed N-Cyclopropylation of Azaheterocycles

| Azaheterocycle Substrate | Product | Yield (%) |

|---|---|---|

| 2-pyridone | 1-cyclopropylpyridin-2(1H)-one | 78 |

| 2-hydroxybenzimidazole | 1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one | 82 |

| 2-aminopyridine | N-cyclopropylpyridin-2-amine | 65 |

Mechanistic Considerations in Chan-Lam Cyclopropylation

The mechanism of the Chan-Lam cyclopropylation is believed to be analogous to that proposed for Chan-Lam arylations, proceeding via an oxidative cross-coupling pathway. acs.org An isotope-labeling study supports this mechanistic view. acs.org The catalytic cycle likely involves the coordination of the nucleophile (phenol or azaheterocycle) and the this compound to the copper(II) center. A subsequent reductive elimination step would form the C-O or C-N bond and a copper(0) species. The copper(0) is then re-oxidized to copper(II) by oxygen to complete the catalytic cycle. The use of a simple copper(II) precatalyst and O₂ as the terminal oxidant makes this a highly efficient and practical process. nih.govnih.gov

C-H Functionalization and Alkylation Reactions

Potassium this compound and related alkyltrifluoroborates serve as effective nucleophilic partners in various C-H functionalization and alkylation reactions. These reagents are valued for their stability and ease of handling compared to many traditional organometallic reagents. nih.gov

One significant application is the direct alkylation of heteroaryls. nih.gov This process involves the generation of an alkyl radical from the potassium alkyltrifluoroborate via homolytic cleavage of the C-B bond, typically promoted by an oxidant like manganese(III) acetate. nih.gov This alkyl radical can then add to a protonated heteroaryl, leading to a radical cation intermediate. A subsequent oxidation and deprotonation yield the C-H alkylated product. nih.gov This method is particularly valuable as it bypasses the limitations of classical Friedel-Crafts alkylations, which are often ineffective for heterocyclic systems. nih.gov

In addition to direct C-H functionalization, potassium this compound is utilized in palladium-catalyzed alkyl-alkyl Suzuki-Miyaura cross-coupling reactions. nih.gov For instance, it can be coupled with benzyl chlorides to form cyclopropylmethyl-substituted aromatic compounds. nih.gov This C(sp²)-C(sp³) bond formation is achieved using a palladium catalyst system, such as Pd₂(dba)₃ with a phosphine ligand like RuPhos. nih.gov The reaction demonstrates good scope, successfully coupling with benzyl chlorides that have either electron-donating or electron-withdrawing groups. nih.gov

Metal-Free C-H Alkylation of Heteroarenes (Minisci-type reactions)

A significant advancement in C-H functionalization is the metal-free Minisci-type reaction of heteroarenes utilizing alkyltrifluoroborates. A photoredox-catalyzed approach allows for the C-H alkylation of various heteroarenes with a broad range of primary, secondary, and tertiary alkyltrifluoroborates. nih.govrsc.orgomicsdi.org This methodology employs Fukuzumi's organophotocatalyst in conjunction with a mild oxidant, presenting a valuable tool for the late-stage derivatization of complex heteroaromatic compounds. nih.govrsc.org

This protocol effectively overcomes several major limitations associated with previously reported photoredox-mediated Minisci reactions, which often required superstoichiometric amounts of a radical precursor, exhibited unpredictable regioselectivity, and relied on costly photocatalysts. nih.govrsc.orgomicsdi.org The reaction demonstrates broad applicability and has been successfully used to synthesize analogues of complex natural products like quinine (B1679958) and camptothecin. nih.govrsc.org

Mechanistic studies, including NMR analysis, have provided insight into the heteroaryl activation process. These investigations revealed the formation of a distinct heteroaryl species in the presence of an acid catalyst and BF₃, which accounts for the ability to use a single equivalent of the radical precursor and the observed enhancement in regioselectivity. nih.govrsc.org

Photoredox-Catalyzed Processes

Potassium trifluoroborates have emerged as versatile reagents in photoredox catalysis, serving as effective precursors for carbon-centered radicals under oxidative conditions. dntb.gov.ua This reactivity has been harnessed in a variety of synthetic transformations, including radical substitution, conjugate addition reactions, and dual catalysis systems with transition metals. dntb.gov.uaresearchgate.net Photomediated, redox-neutral processes have also enabled metal-free, radical-radical couplings with persistent radicals. dntb.gov.ua

One notable application is the photoredox-catalyzed multicomponent Petasis reaction. This redox-neutral alkyl Petasis reaction utilizes a diverse set of primary, secondary, and tertiary alkyltrifluoroborates. organic-chemistry.orgnih.gov The reaction proceeds through a single-electron transfer mechanism, which contrasts with the traditional two-electron pathway of the Petasis reaction that is generally limited to unsaturated boronic acids. organic-chemistry.orgnih.gov This method allows for the rapid assembly of structurally complex molecules from readily available aldehydes, anilines, and alkyltrifluoroborates, making it a valuable tool in pharmaceutical and agrochemical research for creating diverse molecular libraries. organic-chemistry.orgnih.gov

Another key application is the radical-radical coupling of benzylic potassium trifluoroborate salts with acyl azolium triflates. This reaction, catalyzed by an organic photocatalyst, leads to the formation of isolable tertiary alcohols, which can subsequently be converted to a variety of substituted ketone products upon treatment with a mild base. dntb.gov.uanih.gov This metal-free approach provides a novel route to substituted ketones from bench-stable trifluoroborate salts and acyl azoliums. nih.gov

Iridium-Catalyzed C-H Borylation of Cyclopropanes to form Cyclopropylboronate Esters

The direct C-H borylation of cyclopropanes represents a powerful method for the synthesis of valuable cyclopropylboronate esters. This transformation can be efficiently catalyzed by iridium complexes, such as (η6-mes)IrBpin3 or [Ir(COD)OMe]2, in the presence of a phenanthroline derivative as a ligand. organic-chemistry.orgsemanticscholar.orgberkeley.edunih.gov The borylation occurs with high selectivity at the methylene (B1212753) C-H bonds of the cyclopropane (B1198618) ring, showing preference over methine or methyl C-H bonds. semanticscholar.orgberkeley.edunih.gov

High diastereoselectivities have been achieved in these reactions, particularly when using 2,9-Me2phenanthroline as the ligand. semanticscholar.orgberkeley.edunih.gov The resulting cyclopropylboronate esters are versatile synthetic intermediates that can be readily converted into a range of other functional groups. For instance, they can be transformed into trifluoroborate salts, boronic acids, cyclopropylarenes, cyclopropylamines, and cyclopropanols, highlighting the synthetic utility of this methodology. organic-chemistry.orgsemanticscholar.orgberkeley.edunih.gov

The following table provides examples of the iridium-catalyzed C-H borylation of cyclopropanes and subsequent transformations of the resulting boronate esters.

| Entry | Cyclopropane Substrate | Product | Yield (%) |

| 1 | Phenylcyclopropane | 2-phenylcyclopropylboronate pinacol (B44631) ester | 85 |

| 2 | 1,2-diphenylcyclopropane | (1R,2S)-1,2-diphenylcyclopropylboronate pinacol ester | 78 |

| 3 | Cyclopropylbenzene | 2-phenylcyclopropyl trifluoroborate salt | 92 |

| 4 | (Methoxycarbonyl)cyclopropane | 2-(methoxycarbonyl)cyclopropylboronate pinacol ester | 75 |

Other Bond-Forming Reactions

Rh-Catalyzed 1,2-Addition to Aldehydes

Rhodium catalysts facilitate the 1,2-addition of potassium organotrifluoroborates to aldehydes, yielding carbinol derivatives. rsc.org This reaction proceeds under mild, aqueous conditions and has been shown to be quite general. rsc.org It is effective for the synthesis of highly hindered diarylmethanols, and aliphatic aldehydes also serve as viable substrates. rsc.org The use of potassium trifluoroborate salts in these additions is advantageous as the reactions can often proceed more rapidly than with the corresponding boronic acids. researchgate.net

Furthermore, rhodium-catalyzed cross-coupling reactions between aromatic aldehydes and potassium trifluoro(organo)borates can lead directly to ketones. organic-chemistry.org This transformation is typically carried out in the presence of a rhodium catalyst and acetone, which acts as a crucial co-solvent. The reaction is believed to proceed through a Heck-type mechanism followed by β-hydride elimination. organic-chemistry.org

The table below illustrates the scope of the rhodium-catalyzed addition of potassium trifluoroborates to aldehydes.

| Entry | Aldehyde | Potassium Trifluoroborate | Product | Yield (%) |

| 1 | Benzaldehyde | Potassium phenyltrifluoroborate | Diphenylmethanol | 95 |

| 2 | 4-Chlorobenzaldehyde | Potassium phenyltrifluoroborate | (4-Chlorophenyl)(phenyl)methanol | 92 |

| 3 | Cyclohexanecarboxaldehyde | Potassium vinyltrifluoroborate | 1-Cyclohexyl-2-propen-1-ol | 88 |

| 4 | 2-Naphthaldehyde | Potassium methyltrifluoroborate | 1-(Naphthalen-2-yl)ethanol | 75 |

Copper-Promoted S-Cyclopropylation of Thiophenols

The formation of aryl cyclopropyl sulfides can be achieved through the copper-promoted S-cyclopropylation of thiophenols. nih.govsigmaaldrich.comdntb.gov.ua This reaction can be effectively carried out using either cyclopropylboronic acid or potassium cyclopropyl trifluoroborate as the cyclopropylating agent. nih.govsigmaaldrich.comresearchgate.net The procedure is characterized by its simple reaction conditions and provides moderate to excellent yields of the corresponding aryl cyclopropyl sulfides. nih.govresearchgate.net

The reaction demonstrates broad substrate scope, tolerating a variety of substituents on the thiophenol ring, including those in the ortho, meta, and para positions. nih.govsigmaaldrich.com Both electron-donating and electron-withdrawing groups are well-tolerated, making this a versatile method for the synthesis of a diverse range of aryl cyclopropyl sulfides. nih.govsigmaaldrich.com

Below is a table showcasing examples of the copper-promoted S-cyclopropylation of various thiophenols.

| Entry | Thiophenol | Cyclopropylating Agent | Product | Yield (%) |

| 1 | Thiophenol | Potassium cyclopropyl trifluoroborate | Phenyl cyclopropyl sulfide | 85 |

| 2 | 4-Methylthiophenol | Cyclopropylboronic acid | (4-Tolyl)(cyclopropyl)sulfane | 92 |

| 3 | 4-Chlorothiophenol | Potassium cyclopropyl trifluoroborate | (4-Chlorophenyl)(cyclopropyl)sulfane | 78 |

| 4 | 2-Naphthalenethiol | Cyclopropylboronic acid | Cyclopropyl(naphthalen-2-yl)sulfane | 81 |

Mechanistic Investigations and Theoretical Studies

The reactivity of organoboron compounds, including this compound, is often elucidated through detailed mechanistic investigations and theoretical studies. Density Functional Theory (DFT) calculations are a powerful tool for understanding the intricate pathways of catalytic cycles. ruhr-uni-bochum.demdpi.com For instance, in palladium-catalyzed cross-coupling reactions, DFT studies can map out the geometries and energies of starting materials, products, intermediates, and transition states, allowing for the comparison of different potential reaction pathways. ruhr-uni-bochum.de Such studies have revealed that in some systems, the transmetalation step can have a comparably high energy barrier to what was previously considered the sole rate-determining step. ruhr-uni-bochum.de

In the context of cycloaddition reactions, theoretical studies have been instrumental in understanding the regio- and stereoselectivity of the observed products. nih.gov For example, DFT calculations have been used to investigate the [3+2] versus [4+2] cycloaddition pathways in reactions involving zwitterionic palladium species. mdpi.com These computational models can help to rationalize the effect of ligands and additives on the reaction outcome. mdpi.com

Mechanistic inquiries into photoredox-catalyzed reactions often focus on the generation and subsequent reactivity of radical intermediates. For the Minisci-type alkylation of heteroarenes, NMR studies have been employed to identify key activated species in the reaction mixture, providing a rationale for the observed regioselectivity and efficiency. nih.govrsc.org Similarly, in photoredox-mediated Petasis reactions, mechanistic studies have confirmed the involvement of alkyl radicals generated from the trifluoroborate salts and the role of BF₃ in facilitating the key bond-forming steps. organic-chemistry.org These investigations, combining experimental evidence with theoretical calculations, are crucial for the rational design of new catalysts and the optimization of reaction conditions.

Computational Analysis of Catalytic Intermediates

The characterization of catalytic intermediates is fundamental to understanding any catalytic cycle. In the Suzuki-Miyaura cross-coupling of potassium this compound, the key intermediates would involve palladium in various oxidation states, coordinated to the cyclopropyl moiety, the aryl partner, and supporting ligands. Computational analysis provides a means to model the structures and energies of these often transient and difficult-to-isolate species.

Although direct computational studies on the catalytic intermediates in reactions of potassium this compound are sparse, research on related Suzuki-Miyaura reactions has established the importance of arylpalladium(II)-boronate complexes as key intermediates in the transmetalation step nih.gov. The formation of a Pd-O-B linkage is a critical event, and computational models have been employed to understand the stability and reactivity of such species nih.gov. Future computational work is required to specifically model the palladium intermediates involved in the cross-coupling of this compound to understand the influence of the cyclopropyl group on the stability and reactivity of these intermediates.

Radical Mechanism Probes

The potential for radical pathways in palladium-catalyzed cross-coupling reactions is an area of ongoing investigation. Radical clock experiments are a common strategy to probe for the existence of radical intermediates. These experiments utilize a reactant that can undergo a characteristic and rapid rearrangement if a radical is formed, thus acting as a "clock" to time the subsequent reaction steps.

In the context of the Suzuki-Miyaura cross-coupling of potassium this compound, there is no direct evidence from radical clock experiments reported in the literature to suggest a significant contribution from a radical mechanism. Generally, the Suzuki-Miyaura reaction is believed to proceed via a concerted, non-radical pathway. However, under certain conditions or with specific substrates, single-electron transfer (SET) processes leading to radical intermediates cannot be entirely ruled out. The absence of specific radical probe studies for this compound reactions means that the prevailing mechanistic view relies on the generally accepted polar, concerted mechanism for the Suzuki-Miyaura reaction.

Stereochemical Outcomes and Retention of Configuration

A significant aspect of the reactivity of substituted cyclopropyltrifluoroborates is the stereochemical outcome of their cross-coupling reactions. Experimental studies have demonstrated that the palladium-catalyzed Suzuki-Miyaura cross-coupling of stereospecific potassium cyclopropyltrifluoroborates with aryl bromides proceeds with a high degree of stereospecificity nih.gov.

Specifically, the reaction occurs with retention of configuration at the carbon atom attached to the boron. This means that if a specific stereoisomer of the this compound is used as the starting material, the corresponding stereoisomer of the cyclopropyl-substituted arene product is obtained nih.gov. This stereochemical fidelity is a crucial feature for the synthesis of enantiomerically pure cyclopropane-containing molecules.

The observed retention of configuration is consistent with the generally accepted mechanism of the Suzuki-Miyaura reaction, which involves a concerted transmetalation step where the organic group is transferred from the boron atom to the palladium center without inversion of its stereochemistry.

Table 1: Stereochemical Outcome of the Suzuki-Miyaura Cross-Coupling of Potassium Cyclopropyltrifluoroborates

| Starting Material Stereochemistry | Product Stereochemistry | Stereochemical Outcome |

| (1R, 2S)-isomer | (1R, 2S)-isomer | Retention of Configuration |

| (1S, 2R)-isomer | (1S, 2R)-isomer | Retention of Configuration |

This predictable stereochemical outcome enhances the synthetic value of potassium cyclopropyltrifluoroborates, allowing for the controlled synthesis of complex chiral molecules.

Catalysis in Cyclopropyltrifluoroborate Transformations

Palladium Catalysis Systems and Ligand Optimization

Palladium catalysis, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, stands as a cornerstone for the functionalization of molecules using potassium cyclopropyltrifluoroborate. The efficacy of these transformations is highly dependent on the ligand coordinated to the palladium center and the choice of the palladium precatalyst.

Phosphine (B1218219) Ligands (e.g., XPhos, RuPhos, SPhos, BINAP)

Bulky, electron-rich phosphine ligands have proven to be exceptionally effective in promoting the palladium-catalyzed cross-coupling of potassium this compound with various organic electrophiles. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : This ligand has been successfully utilized in the Suzuki-Miyaura coupling of potassium this compound with aryl chlorides. For instance, a catalyst system comprising 3% Pd(OAc)₂ and 6% XPhos in a mixture of cyclopentyl methyl ether (CPME) and water at 100 °C has been shown to be effective. The use of potassium carbonate as a base is a cost-effective alternative to cesium carbonate in these reactions.

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) : In the alkyl-alkyl Suzuki-Miyaura cross-coupling of benzyl (B1604629) chlorides with potassium this compound, a combination of Pd(OAc)₂ and RuPhos provided superior conversions compared to other biarylphosphine ligands like SPhos. nih.gov A catalytic system of Pd₂(dba)₃ and RuPhos has also demonstrated broad applicability, effectively coupling both electron-rich and electron-poor benzyl chlorides. nih.gov

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : While RuPhos was found to be more efficient in certain applications, SPhos remains a valuable ligand for palladium-catalyzed couplings of organotrifluoroborates.

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) : In optimization studies for the coupling of benzyl chlorides with potassium this compound, a Pd(OAc)₂/BINAP system yielded a respectable 55% of the desired product. nih.gov

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Benzyl Chloride with Potassium this compound

| Entry | Catalyst | Ligand | Yield (%) |

| 1 | Pd(OAc)₂ | RuPhos | 57 |

| 2 | Pd(OAc)₂ | SPhos | 41 |

| 3 | Pd(OAc)₂ | XantPhos | 23 |

| 4 | Pd(OAc)₂ | BINAP | 55 |

| 5 | Pd₂(dba)₃ | RuPhos | 62 |

| Reaction Conditions: Benzyl chloride (0.2 mmol), potassium this compound (0.35 mmol), Pd catalyst (0.01 mmol), ligand (0.02 mmol), K₂CO₃ (0.4 mmol), toluene/H₂O 3:1 (0.1 M), 120 °C. Yields determined by GC/MS. |

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties and steric bulk, which contribute to the stability and activity of the catalytic species. In the context of this compound transformations, NHC-ligated palladium catalysts have shown considerable promise. For instance, the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalyst, which features an NHC ligand, has been found to be highly efficient in the Suzuki-Miyaura coupling of potassium this compound with benzyl chlorides, achieving a conversion of 89%. nih.gov However, its practical application was noted to be more effective for electron-deficient benzyl chlorides. nih.gov

Precatalyst Systems (e.g., Pd(OAc)₂, Pd₂(dba)₃, PEPPSI)

The choice of the palladium precatalyst is a critical parameter in achieving efficient and reproducible cross-coupling reactions.

Pd(OAc)₂ (Palladium(II) Acetate) : This is a commonly used, air-stable precatalyst that is often paired with a variety of phosphine ligands. For the coupling of potassium this compound with aryl chlorides, a combination of Pd(OAc)₂ with the bulky biarylphosphine ligand XPhos has proven effective. nih.gov

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : This Pd(0) source is frequently used to generate the active catalytic species in situ. In conjunction with the RuPhos ligand, Pd₂(dba)₃ has been shown to be a versatile catalyst system for the coupling of potassium this compound with a broad range of substituted benzyl chlorides. nih.gov

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) : The PEPPSI-IPr complex is an air- and moisture-stable Pd(II) precatalyst that readily forms the active Pd(0)-NHC species. It has demonstrated high efficiency in the Suzuki-Miyaura coupling of potassium organotrifluoroborates with alkyl halides and was particularly effective in the coupling of potassium this compound with benzyl chlorides, showing high conversion rates. nih.gov

Copper Catalysis in Cyclopropylation Reactions

Copper catalysis offers a valuable alternative to palladium-based systems for certain transformations of this compound. Specifically, the Chan-Lam cyclopropylation reaction provides a direct method for the formation of carbon-heteroatom bonds. A scalable Chan-Lam cyclopropylation of phenols and azaheterocycles using potassium this compound has been developed. nih.govresearchgate.netacs.org This transformation is catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) in the presence of 1,10-phenanthroline (B135089), with molecular oxygen (from air) serving as the terminal oxidant. nih.govresearchgate.netacs.org This method is operationally simple and allows for the O-cyclopropylation of phenols and N-cyclopropylation of various azaheterocycles, tolerating a wide array of functional groups. nih.govacs.org

Table 2: Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles with Potassium this compound

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Methoxyphenol | 1-Cyclopropoxy-4-methoxybenzene | 85 |

| 2 | 4-Chlorophenol | 1-Chloro-4-cyclopropoxybenzene | 78 |

| 3 | 2-Pyridone | 1-Cyclopropylpyridin-2(1H)-one | 65 |

| 4 | 2-Hydroxybenzimidazole | 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one | 72 |

| Reaction Conditions: Substrate (0.3 mmol), potassium this compound (0.9 mmol), Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2 equiv), toluene/water, O₂ balloon, 80 °C. |

Rhodium Catalysis for Alkyl Transfer Reactions

Rhodium catalysts have been employed for addition reactions involving potassium organotrifluoroborates. While the broader scope of rhodium-catalyzed reactions with organotrifluoroborates includes conjugate additions and additions to imines, specific examples of alkyl transfer reactions involving the cyclopropyl (B3062369) group from potassium this compound are an area of ongoing research. These reactions hold potential for the stereospecific transfer of the cyclopropyl moiety to various organic substrates.

Cobalt Catalysis in Cyclopropanation

Cobalt catalysis has been investigated for various C-C bond-forming reactions, including cyclopropanation. While cobalt-catalyzed cyclopropanation reactions typically involve the use of diazo compounds as carbene precursors, the direct involvement of this compound in these specific cobalt-catalyzed cyclopropanation reactions is not extensively documented in the primary literature. However, cobalt has been explored as a catalyst for the cross-coupling of alkyl halides with organoboron reagents, suggesting a potential avenue for the utilization of this compound in cobalt-catalyzed transformations.

Iridium Catalysis in C-H Borylation

The synthesis of cyclopropyltrifluoroborates can be achieved through the transformation of cyclopropylboronate esters, which are accessible via iridium-catalyzed C-H borylation of cyclopropanes. acs.orgresearchgate.netnih.govacs.orgnih.gov This method offers a direct route to functionalize the cyclopropane (B1198618) ring.

The catalytic system typically involves an iridium precursor, such as (η⁶-mes)IrBpin₃ or [Ir(COD)OMe]₂, in combination with a phenanthroline derivative as a ligand. acs.orgresearchgate.netnih.govacs.org Research has shown that the choice of ligand is crucial for the reaction's success. Specifically, the use of 2,9-dimethylphenanthroline (Me₂phen) leads to high diastereoselectivity (97:3). acs.org This high selectivity is attributed to the steric hindrance the ligand creates around the iridium's metal center. acs.org

The borylation reaction selectively targets the methylene (B1212753) (CH₂) C-H bonds of the cyclopropane ring, showing preference over methine or methyl C-H bonds. researchgate.netnih.govacs.org The reactivity of the cyclopropane substrate is influenced by its substituents; those with electron-withdrawing groups tend to be more reactive. acs.org In contrast, alkyl-substituted cyclopropanes may necessitate an excess of reagents to enhance yields and minimize diborylation. acs.org

The resulting cyclopropylboronate esters are versatile intermediates that can be readily converted into potassium this compound salts, as well as other valuable compounds like boronic acids, cyclopropylarenes, cyclopropylamines, and cyclopropanols. acs.orgresearchgate.netnih.govacs.orgnih.gov The conversion to trifluoroborate salts is a key step, rendering the cyclopropyl moiety stable and suitable for further synthetic applications.

| Catalyst Component | Ligand | Key Features | Product | Ref. |

| (η⁶-mes)IrBpin₃ | 2,9-dimethylphenanthroline | High diastereoselectivity (97:3) | Cyclopropylboronate Ester | acs.org |

| [Ir(COD)OMe]₂ | Phenanthroline derivatives | Selective for methylene C-H bonds | Cyclopropylboronate Ester | researchgate.netnih.govacs.org |

Iron Catalysis and C-C Bond Activation

Iron catalysis represents an economical and environmentally friendly approach for chemical transformations. In the context of cyclopropane chemistry, iron catalysts have been utilized for the activation and cleavage of the strained C-C bonds. This strategy allows for the construction of more complex molecular architectures.

Research has demonstrated that low-valent iron complexes can catalyze the allylic C-C bond activation of electron-deficient vinylcyclopropanes. acs.org For instance, the complex Bu₄N[Fe(CO)₃(NO)] has been shown to be an effective catalyst for this transformation, leading to the formation of functionalized acyclic products or substituted cyclopentanes and pyrrolidines through subsequent reactions. acs.org

Furthermore, iron catalysis has been applied to the cycloisomerization of cyclopropyl enynes, a process that is coupled with the activation of a C-C bond within the cyclopropane ring. researchgate.netnih.gov Using a catalyst like [(Ph₃P)₂Fe(CO)(NO)]BF₄, a variety of complex tricyclic cyclobutanes can be synthesized under mild conditions with high stereocontrol. researchgate.net Another area of study involves the iron-catalyzed reductive ring-opening of cyclopropyl ketones, which proceeds via a selective C-C bond cleavage induced by a ketyl radical. nih.govfigshare.com

While these examples highlight the capability of iron catalysts to activate C-C bonds in various substituted cyclopropane systems, the direct application of iron catalysis for the C-C bond activation of potassium this compound is not extensively documented in the reviewed literature. The existing research focuses on cyclopropanes bearing other activating functional groups, such as vinyl, enyne, or ketone moieties. Therefore, the iron-catalyzed C-C bond activation of cyclopropyltrifluoroborates remains a potential area for future investigation.

| Iron Catalyst | Substrate Type | Transformation | Product Type | Ref. |

| Bu₄N[Fe(CO)₃(NO)] | Vinylcyclopropane | Allylic C-C Bond Activation | Acyclic products, Cyclopentanes | acs.org |

| [(Ph₃P)₂Fe(CO)(NO)]BF₄ | Cyclopropyl enyne | Cycloisomerization / C-C Activation | Tricyclic Cyclobutanes | researchgate.net |

| Not specified | Cyclopropyl Ketone | Reductive Ring-Opening | Carbonyl-containing gem-difluoroalkenes | nih.govfigshare.com |

Applications of Cyclopropyltrifluoroborate in Advanced Organic Synthesis

Strategic Incorporation of Cyclopropyl (B3062369) Moieties into Complex Molecular Architectures

The development of mild and efficient methods for incorporating the cyclopropyl group into complex molecules is of significant interest. nih.gov Potassium cyclopropyltrifluoroborate serves as an excellent nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl and heteroaryl chlorides. nih.gov This method is advantageous due to the ready availability and lower cost of aryl chlorides compared to their bromide or iodide counterparts. nih.gov The reaction conditions are generally mild and tolerate a diverse range of functional groups, including esters, ketones, aldehydes, and nitriles, making it a powerful tool for late-stage functionalization in the synthesis of complex molecules. nih.gov

The use of potassium this compound offers several advantages over other cyclopropylating agents like cyclopropylboronic acid. Organotrifluoroborates are air- and moisture-stable crystalline solids, which simplifies their handling and storage. nih.gov They are also resistant to protodeboronation, a common side reaction with boronic acids, allowing for the use of near-stoichiometric amounts of the reagent. nih.gov

The versatility of this methodology is demonstrated by its successful application in the synthesis of a variety of substituted aryl cyclopropanes. The reaction proceeds efficiently with electron-rich, electron-poor, and sterically hindered aryl chlorides. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of Potassium this compound with Aryl Chlorides

| Aryl Chloride | Product | Yield (%) |

| 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | 75 |

| 4-Chlorobenzonitrile | 4-Cyclopropylbenzonitrile | 85 |

| 4-Chloroacetophenone | 1-(4-Cyclopropylphenyl)ethanone | 90 |

| 2-Chlorotoluene | 1-Cyclopropyl-2-methylbenzene | 68 |

Data compiled from various studies on Suzuki-Miyaura cross-coupling reactions.

Divergent and Orthogonal Derivatization Strategies

The this compound moiety can serve as a linchpin for divergent synthesis, allowing for the creation of a library of analogs from a common intermediate. Following the initial cross-coupling reaction to introduce the cyclopropyl group, the remaining functional groups on the aromatic ring or other parts of the molecule can be further manipulated using orthogonal chemical transformations. This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, an ester group on the aromatic ring can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides. Similarly, a ketone can be reduced to an alcohol or converted to an amine via reductive amination.

The ability to perform these transformations without affecting the cyclopropyl ring highlights the robustness of this building block. This allows for the systematic exploration of the chemical space around a core scaffold, which is crucial for optimizing the pharmacological properties of a lead compound.

Synthesis of Functionalized Cyclopropane-Containing Building Blocks

Potassium this compound is not only used to directly introduce the cyclopropyl group but also serves as a starting material for the synthesis of more complex, functionalized cyclopropane-containing building blocks. For example, enantioselective synthesis of trans-disubstituted cyclopropyltrifluoroborates can be achieved through ruthenium-catalyzed cyclopropanation. acs.org These chiral building blocks are then available for stereospecific cross-coupling reactions, allowing for the precise installation of substituted cyclopropanes into target molecules with retention of configuration. nih.gov

Biocatalytic methods are also emerging as a powerful strategy for the synthesis of diverse and stereopure cyclopropane (B1198618) building blocks. nih.gov Engineered enzymes can catalyze the formation of cyclopropylboronates with high selectivity, which can then be converted to the corresponding trifluoroborates. nih.gov These enzymatic methods offer advantages in terms of sustainability and can provide access to novel chiral cyclopropane structures that are difficult to obtain through traditional chemical synthesis. nih.govwpmucdn.com

Applications in Medicinal Chemistry Endeavors

The introduction of a cyclopropyl group can have profound effects on the pharmacokinetic and pharmacodynamic properties of a drug molecule. This small, rigid ring can act as a "bioisostere" for other groups, such as a vinyl or gem-dimethyl group, while offering unique conformational constraints and metabolic stability.

In fragment-based drug discovery (FBDD), small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. nih.govnih.gov Cyclopropyl-containing fragments are valuable in this approach due to the unique three-dimensional shape and electronic properties of the cyclopropyl ring. Potassium this compound can be used to synthesize libraries of cyclopropyl-containing fragments for screening. The trifluoroborate group itself can be a handle for further elaboration once a promising fragment has been identified, allowing for rapid optimization of the initial hit. nih.gov

While the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, other methodologies are employed for the synthesis of cyclopropyl aryl ethers and amines, which are important structural motifs in many pharmaceuticals. Palladium-catalyzed C-N bond formation, for instance, allows for the coupling of cyclopropylamine (B47189) with aryl bromides to generate N-arylcyclopropylamines in a single step. researchgate.net Similarly, while not directly involving this compound, the synthesis of cyclopropyl aryl ethers can be achieved through various methods, and the resulting compounds often serve as key intermediates in medicinal chemistry.

Cyclopropyl-containing molecules can serve as valuable mechanistic probes for enzymes, particularly cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govnih.gov The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions upon oxidation by CYP450 enzymes. nih.gov The nature of the ring-opened products can provide insights into the mechanism of oxidation (e.g., radical vs. cationic intermediates). nih.gov While this compound itself is not the direct probe, it serves as a key reagent for synthesizing the cyclopropyl-containing substrates used in these studies. The ability to introduce the cyclopropyl group into various molecular scaffolds allows for the design of specific probes to investigate the activity of different CYP450 isozymes. researchgate.net

Advanced Spectroscopic Characterization Methods for Cyclopropyltrifluoroborate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the analysis of organotrifluoroborates, offering insights into the hydrogen, carbon, boron, and fluorine environments within the molecule. nih.govresearchgate.net A comprehensive analysis typically involves a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments. nih.gov For these analyses, polar aprotic solvents like dimethyl sulfoxide (DMSO-d₆) are commonly used due to the good solubility of potassium organotrifluoroborate salts. nih.gov

In the ¹H NMR spectrum of a cyclopropyltrifluoroborate salt, the protons on the cyclopropyl (B3062369) ring are of primary interest. These protons typically appear as complex multiplets in the aliphatic region of the spectrum. The specific chemical shifts and coupling patterns are dictated by the substitution on the cyclopropyl ring. For the parent potassium this compound, the protons on the three-membered ring give rise to characteristic signals that confirm the integrity of the cyclopropyl moiety.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound derivatives. The carbon atoms of the cyclopropyl ring are highly shielded and thus resonate at unusually high fields (low ppm values), a characteristic feature of cyclopropane (B1198618) itself, which has a chemical shift of -2.7 ppm. docbrown.info A significant feature in the ¹³C NMR spectrum of these compounds is the signal for the carbon atom directly bonded to the boron atom. nih.gov This signal is often broadened due to the quadrupolar relaxation of the attached boron nucleus. researchgate.net The chemical shifts of the other cyclopropyl carbons provide evidence for the substitution pattern on the ring.

| Compound | ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆ |

| Cyclopropane | -2.7 docbrown.info |

| Potassium Alkyltrifluoroborates (general) | The carbon bearing the boron atom is observable and provides key structural information. nih.gov |

¹¹B NMR is a powerful and direct method for probing the environment of the boron atom in organotrifluoroborates. The boron-11 nucleus is quadrupolar, which can lead to broad signals. However, modified pulse sequences can be employed to obtain better resolution, which in some cases allows for the observation of coupling constants. nih.gov In tetracoordinate organotrifluoroborates, the ¹¹B chemical shift is influenced by the cation, solvent, and concentration. sdsu.edu The spectra are typically referenced to an external standard like boron trifluoride etherate (BF₃·Et₂O). nih.gov A key feature is the coupling between the boron-11 and fluorine-19 nuclei (¹¹B–¹⁹F), which provides definitive evidence of the trifluoroborate structure. researchgate.net

| Nucleus | Technique/Observation | Significance |

| ¹¹B | Use of modified S2PUL pulse sequence. nih.gov | Enhances spectral resolution. nih.gov |

| ¹¹B | Observation of ¹¹B–¹⁹F coupling constants. nih.gov | Confirms the B-F bonding and the integrity of the trifluoroborate anion. researchgate.net |

| ¹¹B | Chemical shifts referenced to external BF₃·Et₂O. nih.gov | Provides standardized data for structural comparison. nih.gov |

¹⁹F NMR spectroscopy is particularly well-suited for the analysis of organotrifluoroborates due to the high sensitivity and 100% natural abundance of the fluorine-19 nucleus. nih.gov The spectra generally show well-resolved signals, with chemical shifts for potassium organotrifluoroborates typically appearing in the range of -129 to -141 ppm when referenced to an external standard like trifluoroacetic acid (CF₃CO₂H). researchgate.net The ¹⁹F NMR spectrum often displays coupling to the boron-11 nucleus (¹⁹F–¹¹B), which appears as a characteristic quartet, confirming the structure of the BF₃⁻ group. researchgate.net The chemical shifts and coupling constants can be sensitive to solvent and temperature. nih.gov

| Parameter | Typical Value/Observation for Organotrifluoroborates |

| Solvent | DMSO-d₆ nih.gov |

| External Reference | CF₃CO₂H (0.0 ppm) nih.gov |

| Chemical Shift Range | -129 to -141 ppm researchgate.net |

| Coupling | ¹⁹F–¹¹B coupling is observed. researchgate.net |

Other Spectroscopic and Analytical Techniques for Research Contexts

Beyond NMR, mass spectrometry is a vital tool for confirming the molecular weight and investigating the fragmentation patterns of these compounds.

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions and is a fundamental technique for confirming the molecular weight of a compound. In the context of this compound derivatives, the analysis would typically focus on the detection of the [M-K]⁻ anion, which is the this compound moiety itself.

The dissociation of these energetically unstable molecular ions, known as fragmentation, provides valuable structural information. wikipedia.org Fragmentation can be induced in the ion source or, more commonly, in a collision cell of a tandem mass spectrometer through collision-induced dissociation (CID). wikipedia.orgyoutube.com By analyzing the resulting fragment ions, researchers can deduce the connectivity of the original molecule.

For a this compound anion, potential fragmentation pathways, based on general chemical principles, could include:

Loss of Fluoride: A primary fragmentation pathway might involve the loss of a fluoride ion (F⁻) or a neutral hydrogen fluoride (HF) molecule.

Cleavage of the Cyclopropyl Ring: The strained three-membered ring could undergo cleavage, leading to the loss of ethylene (C₂H₄) or other small hydrocarbon fragments. libretexts.org

C-B Bond Cleavage: The bond between the cyclopropyl ring and the boron atom could break, leading to fragments corresponding to the cyclopropyl radical and the BF₃⁻ anion or its subsequent fragments.

The study of these fragmentation patterns is crucial for the structural confirmation of novel this compound derivatives synthesized in a research setting. wikipedia.org

Synchrotron-Radiation Spectroscopic Methods for Local Environment Analysis

Synchrotron radiation facilities provide highly intense and tunable X-ray beams that enable advanced spectroscopic techniques for detailed atomic-level analysis. wikipedia.org Methods such as X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are particularly powerful for determining the local geometric and electronic structure of materials, including organometallic and organoboron compounds. wikipedia.orgberstructuralbioportal.org These techniques are element-specific, allowing researchers to probe the environment around a particular atom within a molecule. nih.gov For this compound derivatives, synchrotron-based methods can offer precise information on the local coordination and bonding of the boron, fluorine, and potassium atoms.

X-ray Absorption Spectroscopy is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).